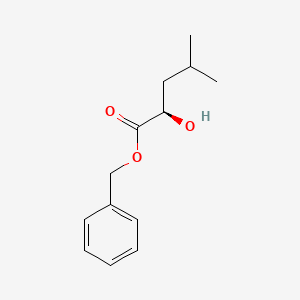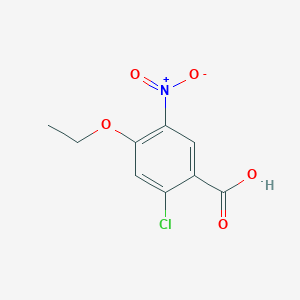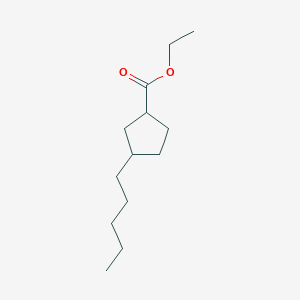
1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine: is an organic compound that features a benzyl group substituted with a benzyloxy and bromo group, and an amine group substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine typically involves the following steps:
Bromination: The starting material, 2-benzyloxybenzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to yield 2-benzyloxy-5-bromo benzyl alcohol.
Amination: The brominated intermediate is then reacted with methylamine under basic conditions to form the desired product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to handle hazardous reagents and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Benzyloxy-5-bromo benzaldehyde or benzyloxy-5-bromo benzoic acid.
Reduction: n-(2-Benzyloxy benzyl)-n-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential applications in the development of bioactive compounds.
- Used in the synthesis of molecules for biological assays and studies.
Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May serve as a building block for the synthesis of therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the benzyloxy and bromo groups may influence its binding affinity and specificity towards these targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
- 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine
- 2-(Benzyloxy)-5-bromo-N’-(2-hydroxybenzylidene)benzohydrazide
- 2-(Benzyloxy)-5-bromo-N’-(5-bromo-2-propoxybenzylidene)benzohydrazide
Uniqueness:
- The unique combination of the benzyloxy and bromo substituents on the benzyl group, along with the methylamine moiety, imparts distinct chemical and biological properties to 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine.
- Its specific structure may offer advantages in terms of reactivity and selectivity in various chemical reactions and biological interactions.
Propriétés
Formule moléculaire |
C15H16BrNO |
|---|---|
Poids moléculaire |
306.20 g/mol |
Nom IUPAC |
1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C15H16BrNO/c1-17-10-13-9-14(16)7-8-15(13)18-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3 |
Clé InChI |
GMLCKISGTKLTTI-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8705578.png)
![1-[(2-methoxyethoxy)methoxy]-4-nitroBenzene](/img/structure/B8705581.png)
![N-[5-amino-2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B8705586.png)


![3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol](/img/structure/B8705595.png)




![1-benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8705636.png)


![1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B8705651.png)
